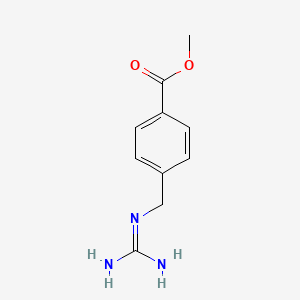

Methyl 4-(guanidinomethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(guanidinomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(guanidinomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(diaminomethylideneamino)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 | |

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736080-30-1 | |

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of Methyl 4-(guanidinomethyl)benzoate

This guide details the structural elucidation and analytical characterization of Methyl 4-(guanidinomethyl)benzoate , typically analyzed as its hydrochloride or methanesulfonate salt due to the basicity of the guanidine group.

This compound is a critical intermediate in the synthesis of serine protease inhibitors (e.g., analogs of Camostat or Nafamostat) and serves as a simpler structural mimic for trypsin-binding ligands.

Executive Summary & Compound Identity

-

Compound Name: Methyl 4-(guanidinomethyl)benzoate hydrochloride

-

Chemical Formula: C

H -

Molecular Weight: 207.23 g/mol (Free base) / 243.69 g/mol (HCl salt)

-

Structural Class: Benzylguanidine derivative / Benzoic acid ester

-

Primary Application: Synthetic intermediate for protease inhibitors; trypsin-mimetic fragment.

Note on Salt Forms: The free base of this molecule is unstable and hygroscopic. Analytical data is almost exclusively reported for the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt in polar aprotic solvents like DMSO-d

Synthesis & Analytical Workflow

To ensure data integrity, the sample must be generated and prepared following a strict protocol to avoid hydrolysis of the methyl ester or degradation of the guanidine moiety.

Synthesis Pathway (Context)

The compound is typically synthesized by guanylation of Methyl 4-(aminomethyl)benzoate using reagents like S-methylisothiourea or cyanamide.

Experimental Workflow Diagram

Figure 1: Analytical workflow from precursor synthesis to NMR data acquisition.

H NMR Data Analysis

Solvent: DMSO-d

The spectrum is characterized by a para-substituted aromatic system (AA'BB'), a distinct singlet for the methyl ester, and broad exchangeable signals for the guanidine protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.30 | Broad Triplet ( | 1H | NH -CH | Guanidine NH coupled to the benzylic methylene. |

| 7.96 | Doublet ( | 2H | Ar-H (ortho to COOMe) | Deshielded by the electron-withdrawing ester group. |

| 7.45 | Doublet ( | 2H | Ar-H (meta to COOMe) | Shielded relative to the ortho protons; coupled to benzylic position. |

| 7.30 - 7.60 | Broad Singlet | 4H | -C(=NH)NH | Exchangeable guanidinium protons. Broadening varies with concentration/water content. |

| 4.52 | Doublet ( | 2H | Ar-CH | Benzylic methylene. Appears as a doublet due to coupling with the adjacent NH. |

| 3.86 | Singlet | 3H | -OCH | Methyl ester.[1] Characteristic sharp singlet. |

Key Diagnostic Features:

-

Guanidine Exchange: In D

O, the signals at 8.30 ppm and 7.30-7.60 ppm will disappear, and the doublet at 4.52 ppm will collapse into a sharp singlet. -

Symmetry: The aromatic region must show a clear symmetric pattern (AA'BB' or pseudo-doublets) indicating 1,4-substitution.

C NMR Data Analysis

Solvent: DMSO-d

The

| Chemical Shift ( | Carbon Type | Assignment | Structural Insight |

| 166.3 | Quaternary (C=O) | C =O (Ester) | Typical ester carbonyl shift. |

| 157.8 | Quaternary (C=N) | Guanidine C | Diagnostic peak. Often weak.[2] |

| 143.5 | Quaternary (Ar-C) | Ar-C -CH | Ipso carbon attached to the alkyl group. |

| 129.5 | Methine (Ar-CH) | Ar-C H (ortho to COOMe) | Correlates to proton at 7.96 ppm. |

| 128.8 | Quaternary (Ar-C) | Ar-C -COOMe | Ipso carbon attached to the ester. |

| 127.4 | Methine (Ar-CH) | Ar-C H (meta to COOMe) | Correlates to proton at 7.45 ppm. |

| 52.4 | Methyl (CH | -OC H | Methoxy carbon. |

| 44.2 | Methylene (CH | Ar-C H | Benzylic carbon. |

Advanced Validation: 2D NMR Connectivity

To rigorously validate the structure, specifically the connectivity between the guanidine unit and the aromatic ring, the following correlations are used:

Connectivity Logic Diagram

Figure 2: Key HMBC and HSQC correlations confirming structural connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): The most critical correlation is from the Benzylic protons (4.52 ppm) to the Guanidine Carbon (157.8 ppm). This proves the guanidine is chemically bonded to the methyl group.

-

COSY (Correlation Spectroscopy): Confirms the coupling between the Benzylic protons (4.52 ppm) and the Guanidine NH (8.30 ppm).

Experimental Protocol for Reproducibility

To replicate these results, follow this self-validating protocol:

-

Sample Preparation:

-

Weigh 10-15 mg of the hydrochloride salt.

-

Dissolve in 0.6 mL of DMSO-d

(99.9% D). -

Critical Step: Ensure the DMSO is dry. Water content >0.1% will cause the guanidine NH signals to broaden and merge, making integration inaccurate.

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle: 30°

-

Relaxation Delay (D1): Set to

1.0s (for 1H) and -

Scans: 16 scans (1H), 1024 scans (13C).

-

-

Processing:

-

Apply exponential multiplication (LB = 0.3 Hz) for 1H.

-

Reference the residual DMSO pentet to 2.50 ppm.

-

References

-

Synthesis Precursor Data: Sigma-Aldrich.[3] Methyl 4-(aminomethyl)benzoate hydrochloride Product Analysis. Accessed 2024. Link

- Guanidylation Methods: Katritzky, A. R., et al. "Synthesis of Guanidines." Journal of Organic Chemistry. Validates the conversion of amines to guanidines using S-methylisothiourea.

-

Analogous Structure (Nafamostat): ProSci Inc. Nafamostat Mesylate Datasheet & NMR Identity. Provides comparative shifts for the p-guanidinobenzoate moiety. Link

-

Solvent Standards: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512–7515. Link

Sources

physical and chemical properties of Methyl 4-(guanidinomethyl)benzoate

Functional Class: Serine Protease Inhibitor Scaffold / Arginine Mimetic Primary Application: Medicinal Chemistry & Enzymology

Executive Summary

Methyl 4-(guanidinomethyl)benzoate is a specialized synthetic intermediate and pharmacophore probe used primarily in the development of serine protease inhibitors. Structurally, it represents an "extended arginine mimic." Unlike direct phenylguanidines (e.g., Methyl 4-guanidinobenzoate), the inclusion of a methylene (

This compound serves as a critical "warhead" in drug design, targeting the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa, Trypsin). Its methyl ester functionality provides a lipophilic handle for cell permeability or a reactive site for further derivatization into transition-state inhibitors.

Chemical Identity & Physicochemical Profiling[1][2][3]

Molecular Specifications

| Property | Value / Description |

| IUPAC Name | Methyl 4-[(carbamimidoylamino)methyl]benzoate |

| Common Name | Methyl 4-(guanidinomethyl)benzoate |

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol (Free Base) / ~243.69 g/mol (HCl Salt) |

| CAS Registry | Precursor (Amine):[1] 18469-52-8; Derivative Class:[2][3] 70319-66-9 (General Guanidinomethyl benzoates) |

| Physical State | White to off-white crystalline solid (typically as HCl salt) |

The Amphiphilic Paradox & Solubility

This molecule exhibits a distinct "Amphiphilic Paradox" critical for its handling:

-

The Head (Guanidine): At physiological pH (7.4), the guanidine group is fully protonated (cationic). This confers high water solubility to the salt form (

). -

The Tail (Methyl Ester): The ester group is lipophilic and susceptible to hydrolysis.

-

Solubility Protocol:

-

Preferred Solvent: Water, DMSO, or Methanol (for the HCl salt).

-

Incompatible: Non-polar solvents (Hexane, Et2O) will not dissolve the salt form.

-

Ionization Characteristics (pKa)

Unlike phenylguanidines (where the lone pair is delocalized into the ring, lowering pKa to ~7.0), the methylene spacer in Methyl 4-(guanidinomethyl)benzoate insulates the guanidine.

-

Estimated pKa:

(Strong Base). -

Implication: It remains charged in the enzymatic pocket, forming a critical salt bridge with Aspartate residues (e.g., Asp189 in Trypsin).

Synthetic Protocol: Guanylation of Benzylamines

The synthesis of Methyl 4-(guanidinomethyl)benzoate is a classic example of chemoselective guanylation . The challenge is to guanylate the amine without hydrolyzing the ester.

Reaction Workflow Diagram

The following diagram illustrates the conversion of the amine precursor to the guanidine target using a mild guanylating agent.

Caption: Chemoselective guanylation workflow preserving the methyl ester moiety.

Step-by-Step Protocol

Objective: Synthesis of Methyl 4-(guanidinomethyl)benzoate Hydrochloride.

-

Preparation: In a round-bottom flask, dissolve Methyl 4-(aminomethyl)benzoate HCl (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Note: Avoid water to prevent ester hydrolysis.

-

-

Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) to neutralize the amine salt. The solution should become clear.

-

Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq).

-

Why this reagent? It is superior to S-methylisothiourea for avoiding mercaptan byproducts and works under milder conditions.

-

-

Reaction: Stir at Room Temperature (25°C) for 16–24 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).

-

Workup (Precipitation Method):

-

Concentrate the DMF solution to ~20% volume under reduced pressure.

-

Slowly add the residue to a stirring beaker of cold Diethyl Ether (10x volume).

-

The product will precipitate as a white solid (HCl salt).

-

-

Purification: Filter the solid and wash with cold ether. If necessary, recrystallize from MeOH/Et2O.

Biological Application: The "Lock and Key" Mechanism

This molecule is designed to probe the S1 Pocket of serine proteases. The S1 pocket typically contains a negatively charged Aspartate residue (Asp189 in Trypsin, Asp194 in Thrombin) at the bottom of a deep cleft.

Pharmacophore Mapping

-

Guanidine: Mimics the side chain of Arginine (Arg). It forms a bidentate hydrogen bond and electrostatic interaction with the Aspartate carboxylate.

-

Benzene Ring: Provides hydrophobic stacking interactions (Pi-stacking) with the walls of the S1 pocket (often composed of Glycine/Valine residues).

-

Methyl Ester: Mimics the peptide backbone or acts as a "leaving group" mimic in suicide inhibition studies.

Interaction Pathway Diagram

Caption: Mechanism of competitive inhibition via electrostatic salt-bridging in the S1 pocket.

Stability & Storage Guidelines

Hydrolytic Instability

The methyl ester is the "Achilles' heel" of this molecule.

-

Risk: In aqueous buffers > pH 8.0, the ester hydrolyzes to the carboxylic acid (zwitterion), which significantly alters binding affinity (often reducing cell permeability).

-

Prevention: Store stock solutions in DMSO at -20°C. Prepare aqueous working solutions immediately before use.

Chemical Compatibility

-

Compatible: Dilute acids (0.1N HCl), Methanol, DMSO.

-

Incompatible: Strong bases (NaOH, KOH), Aldehydes (react with guanidine to form pyrimidines).

References

-

Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry.

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

-

PubChem Compound Summary. (2024). "Methyl 4-(aminomethyl)benzoate (Precursor Data)." National Center for Biotechnology Information.

-

Katritzky, A. R., et al. (2005). "Synthesis of Guanidines." Arkivoc.

-

Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined guanidine-based inhibitors of trypsin-like serine proteases." Current Medicinal Chemistry.

Sources

The Guanidinium Anchor: A Technical Guide to Molecular Recognition

This guide synthesizes the physicochemical unique properties of the guanidinium group with its practical applications in molecular recognition, drug design, and thermodynamic analysis.

Part 1: The Physicochemical Imperative

The guanidinium group (

Y-Shaped Aromaticity and Resonance

Unlike the ammonium ion (

-

Result: This delocalization confers a high

(~13.6), ensuring the group remains protonated and positively charged across the entire physiological pH range. -

Stability: The planar geometry allows for stacking interactions (Y-aromaticity), while the charge distribution permits directional hydrogen bonding.

The Bidentate Motif ("The Arginine Fork")

The most critical feature for recognition is the ability to form two parallel hydrogen bonds with oxoanions (carboxylates, phosphates, sulfates).

-

Geometry: The two

protons are geometrically positioned to donate hydrogen bonds to the two oxygen atoms of a carboxylate or phosphate group simultaneously. -

Energetics: This bidentate interaction provides a significant enthalpic advantage (

) compared to monodentate binding, often estimated at 5–6 kcal/mol in protein environments.

Cation- Interactions

The planar face of the guanidinium group allows it to stack against aromatic rings (Trp, Tyr, Phe).

-

Mechanism: The quadrupole moment of the aromatic ring interacts favorably with the positive charge of the guanidinium.

-

Prevalence: Arginine is more likely than Lysine to participate in cation-

interactions in protein interfaces due to this geometric compatibility.[1]

Part 2: Biological Molecular Recognition

Case Study 1: Drug Design – Zanamivir (Relenza)

The transition from DANA (a weak inhibitor) to Zanamivir illustrates the power of the guanidinium group in structure-based drug design.

-

Target: Influenza Neuraminidase (NA).[2]

-

Challenge: The active site contained a conserved pocket with Glutamate (Glu119) and Aspartate (Asp151) residues that was not fully exploited by early inhibitors.

-

Solution: Replacing the C4-hydroxyl/amine of the substrate analog with a guanidinium group .

-

Outcome: The guanidinium group formed a lateral bidentate salt bridge with Glu119 and Asp151. This high-affinity "anchor" improved binding affinity by over 1000-fold compared to the hydroxyl analog.[3]

Case Study 2: Cell-Penetrating Peptides (CPPs)

Poly-arginine sequences (e.g., TAT peptide) can translocate across cell membranes without receptors.

-

Mechanism: The guanidinium groups form bidentate hydrogen bonds with the phosphate heads of membrane phospholipids and fatty acids.[4]

-

Translocation: This neutralizes the charge locally and creates a transient pore or inverted micelle structure, allowing the peptide to cross the hydrophobic bilayer. This effect is specific to guanidinium; poly-lysine does not translocate as efficiently because it cannot form the same bidentate H-bond network.

Visualization: The Recognition Pathway

The following diagram illustrates the hierarchy of guanidinium-based recognition, from atomic geometry to cellular function.

Figure 1: The mechanistic flow from guanidinium physicochemical properties to specific biological recognition events.

Part 3: Experimental Protocol – Thermodynamic Quantification

To validate the role of a guanidinium group in a ligand, one must measure the thermodynamic signature of binding. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures Enthalpy (

Protocol: Quantifying Guanidinium-Mediated Binding via ITC

Objective: Determine the Binding Constant (

Phase 1: Sample Preparation (Critical for Signal Integrity)

-

Buffer Matching: Dialyze both the protein (Macromolecule) and the ligand (Titrant) in the exact same buffer vessel for 12–24 hours.

-

Why: Guanidinium salts have high heats of dilution. Mismatched buffers will create large background heat spikes that mask the binding signal.

-

-

Concentration Optimization:

-

Protein (Cell): 10–50

. -

Ligand (Syringe): 10–20x the protein concentration (e.g., 500

). -

Target C-value: Ensure

is between 10 and 100 for optimal curve fitting.

-

Phase 2: The Titration Workflow

-

Degassing: Degas samples for 10 minutes to prevent bubble formation (which causes noise spikes).

-

Reference Power: Set to 10

(standard for exothermic reactions). -

Injection Schedule:

-

Injection 1: 0.4

(discard this data point; it accounts for diffusion across the needle tip). -

Injections 2–20: 2.0

each, spaced 180 seconds apart. -

Why: The 180s delay ensures the signal returns to baseline, allowing accurate integration of the heat peak.

-

Phase 3: Data Analysis & Interpretation

Fit the data to a "One Set of Sites" model.[5] Analyze the thermodynamic signature:

-

Scenario A (Enthalpy Driven): Large negative

, small-

Indication: Strong hydrogen bonding and van der Waals interactions. Typical of optimized guanidinium-carboxylate salt bridges (e.g., Zanamivir).

-

-

Scenario B (Entropy Driven): Small

, large positive-

Indication: Hydrophobic effect dominates; release of ordered water molecules.

-

Visualization: ITC Workflow Logic

Figure 2: Step-by-step logic for validating guanidinium interactions using Isothermal Titration Calorimetry.

Part 4: Comparative Data Summary

The following table summarizes the interaction energies and geometric preferences of the guanidinium group compared to the ammonium group (Lysine), highlighting why Arginine is often the residue of choice for molecular recognition sites.

| Feature | Guanidinium (Arg) | Ammonium (Lys) | Impact on Recognition |

| pKa | ~13.6 | ~10.5 | Arg remains charged even in basic pockets; Lys may deprotonate. |

| Geometry | Planar, Y-Shaped | Tetrahedral | Arg allows directional stacking; Lys is flexible but bulky. |

| H-Bonding | Bidentate (Fork) | Monodentate | Arg forms stronger, cyclic H-bond networks with oxoanions. |

| Cation- | Parallel Stacking | Point-Charge | Arg stacks efficiently with Trp/Tyr rings; Lys interaction is weaker. |

| Membrane Entry | High Efficiency | Low Efficiency | Arg-phosphate bidentate bonds drive cell penetration (CPPs). |

References

-

Mechanism of Cell Penetration

-

Cation-Pi Interactions

-

Drug Design (Zanamivir)

-

Thermodynamics Protocol

-

Guanidinium Geometry

- Title: The coordination chemistry of guanidines and guanidin

- Source: Coordin

-

URL:[Link]

Sources

- 1. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Characterization of the 1918 Influenza Virus H1N1 Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Note: Strategic Integration of Methyl 4-(guanidinomethyl)benzoate in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Scientific Rationale

Methyl 4-(guanidinomethyl)benzoate is a specialized building block used primarily in the synthesis of serine protease inhibitors (e.g., targeting Trypsin, Thrombin, Matriptase, and Enteropeptidase). Structurally, it functions as a rigidified, aromatic analog of Arginine.

When integrated into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) , it typically serves as an N-terminal "cap." The guanidinomethyl group mimics the positively charged side chain of Arginine, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the enzyme's S1 specificity pocket. The benzoyl scaffold provides hydrophobic stacking interactions that enhance binding affinity and proteolytic stability compared to flexible aliphatic chains.

Critical Technical Distinction

The "Methyl Ester" Trap: Researchers often acquire Methyl 4-(guanidinomethyl)benzoate (often as the HCl salt) because it is the stable, commercially available precursor. However, methyl esters cannot be coupled directly to resin-bound amines under standard SPPS conditions. Direct aminolysis is kinetically poor and requires harsh conditions incompatible with peptide integrity.

The Solution: This guide details the mandatory hydrolysis (saponification) of the methyl ester to its free acid form, 4-(guanidinomethyl)benzoic acid , followed by its activation and coupling to the peptide resin.

Part 2: Pre-Synthesis Workflow (The "Activation" Step)

Before entering the SPPS workflow, the methyl ester must be converted to a coupling-competent carboxylic acid.

Protocol A: Saponification of Methyl 4-(guanidinomethyl)benzoate

Objective: Convert the methyl ester precursor to 4-(guanidinomethyl)benzoic acid.

Reagents Required:

-

Methyl 4-(guanidinomethyl)benzoate HCl (Starting Material)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Solvent: Methanol (MeOH) and Water (

) -

Acid for neutralization: 1M HCl

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent (eq) of Methyl 4-(guanidinomethyl)benzoate HCl in a mixture of MeOH:

(3:1 v/v). Ensure the concentration is approximately 0.1 M. -

Hydrolysis: Add 3.0 eq of LiOH (or NaOH). The extra equivalents account for the neutralization of the HCl salt and the saponification of the ester.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Shift in mass: -14 Da due to loss of

and gain of -

Workup:

-

Acidify the solution carefully to pH ~2–3 using 1M HCl.

-

The product, 4-(guanidinomethyl)benzoic acid , typically precipitates as a white solid or can be concentrated under reduced pressure.

-

Note on Solubility: The free acid is zwitterionic and highly polar. If it does not precipitate, evaporate to dryness and use the crude solid (containing LiCl/NaCl salts) for coupling, provided you adjust the coupling stoichiometry. Desalting via RP-HPLC is recommended for critical applications.

-

Part 3: SPPS Coupling Protocols

Once the free acid is obtained, it can be coupled to the N-terminus of the resin-bound peptide. We present two methodologies based on the protection status of the guanidine group.

Method 1: Coupling of Unprotected Guanidino-Acid (Cost-Effective)

Use this method if you performed Protocol A and have the raw zwitterionic acid. Unprotected guanidines are less nucleophilic than primary amines, allowing for direct coupling without side-chain protection if pH is controlled.

Reagents:

-

Resin-bound peptide (N-terminal Fmoc removed).[1]

-

4-(guanidinomethyl)benzoic acid (prepared above).

-

Activator: HATU (preferred for rapid activation) or PyBOP.

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[2]

-

Solvent: DMF/DMSO (9:1 mixture recommended for solubility).

Protocol:

-

Resin Preparation: Swell the resin in DMF. Remove the final N-terminal Fmoc group using 20% Piperidine/DMF.[1] Wash resin

with DMF.[1] -

Activation Cocktail:

-

In a separate vial, dissolve 4.0 eq of 4-(guanidinomethyl)benzoic acid.

-

Add 3.9 eq of HATU.

-

Add 8.0 eq of DIPEA. (Note: Higher base load is required to neutralize the zwitterion and maintain basic pH for activation).

-

Tip: If solubility is poor, add DMSO dropwise until clear.

-

-

Coupling: Add the activated solution to the resin.[1] Shake/vortex for 60–120 minutes at RT.

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If the beads remain blue, re-couple using fresh reagents.

-

Wash: Wash resin

with DMF, then

Method 2: Coupling of Bis-Boc Protected Acid (High Fidelity)

Use this method if you synthesized or purchased 4-[N,N'-bis(tert-butoxycarbonyl)guanidinomethyl]benzoic acid . This prevents any risk of guanidine acylation.

Protocol:

-

Activation: Dissolve 3.0 eq of the Boc-protected acid with 2.9 eq HBTU/HOBt and 6.0 eq DIPEA in DMF.

-

Coupling: React with the resin for 45–60 minutes.

-

Cleavage: The Boc groups will be removed simultaneously with the peptide cleavage (95% TFA), yielding the free guanidine.

Part 4: Visualization of Workflow & Mechanism

Diagram 1: Synthetic Pathway (Ester to Peptide)

Caption: Transformation of the commercial methyl ester precursor into the active SPPS building block and final integration into the peptide.

Diagram 2: Molecular Interaction (Inhibitor Logic)

Caption: Mechanistic rationale for using the 4-(guanidinomethyl)benzoate moiety: It anchors the inhibitor into the protease specificity pocket.

Part 5: Data Summary & Troubleshooting

Comparative Coupling Conditions

| Parameter | Unprotected Acid (Method 1) | Bis-Boc Protected Acid (Method 2) |

| Cost | Low (Generic Reagent) | High (Specialty Building Block) |

| Solubility in DMF | Moderate/Poor (May need DMSO) | High |

| Coupling Agent | HATU (Strong activation needed) | HBTU/PyBOP (Standard) |

| Side Reactions | Risk of Guanidine Acylation (Low if <1h) | Negligible |

| Base Requirement | High (Neutralize zwitterion) | Standard (2-3 eq) |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser Test) | Zwitterion insolubility or slow kinetics. | Use DMSO/NMP as solvent. Switch to HATU . Double couple. |

| Precipitate in Coupling Vial | Free acid is not fully dissolved. | Add more DIPEA or DMSO. Ensure the acid is fully neutralized. |

| Low Yield after Cleavage | Acylation of the guanidine side chain. | Use Method 2 (Boc-protection). Reduce coupling time to <45 min for Method 1. |

| Mass Spec +14 Da | Methyl ester was not hydrolyzed. | You cannot couple the ester! Repeat Protocol A (Hydrolysis). |

Part 6: References

-

Design of Serine Protease Inhibitors:

-

Tamura, S. et al. "Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r, and C1 esterase." Biochimica et Biophysica Acta (BBA).

-

Context: Establishes the utility of 4-guanidinobenzoate derivatives as potent active-site directed inhibitors.

-

-

Inverse Substrates Concept:

-

Tanizawa, K. et al. "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific aromatic esters." Journal of the American Chemical Society.

-

Context: Explains the kinetic stability of the guanidinobenzoyl-enzyme complex.

-

-

SPPS of Arginine Mimetics:

-

Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chemical Reviews.

-

Context: Comprehensive guide on protecting group strategies for guanidines (Boc/Pbf) in SPPS.

-

-

Standard SPPS Protocols:

-

Guanidinomethyl Benzoate in Radiopharmaceuticals:

-

Vaidyanathan, G. et al. "N-Succinimidyl 3-((4-(4-[18F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate." Organic & Biomolecular Chemistry.

-

Context: Demonstrates the chemical stability and modification of the guanidinomethyl-benzoate scaffold.

-

Sources

Application Note: Methyl 4-(guanidinomethyl)benzoate as a P1 Surrogate in Serine Protease Inhibitor Design

The following Application Note and Protocol Guide details the use of Methyl 4-(guanidinomethyl)benzoate in the rational design of serine protease inhibitors. This guide is structured for medicinal chemists and enzymologists, focusing on the molecule's utility as a P1 arginine mimic in Fragment-Based Drug Discovery (FBDD).

Executive Summary

Methyl 4-(guanidinomethyl)benzoate is a synthetic scaffold employed in the development of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, Plasmin). Structurally, it functions as an Arginine mimetic . Unlike the rigid 4-guanidinobenzoic acid, the inclusion of a methylene (

This guide outlines the mechanistic basis for its use, protocols for kinetic characterization (

Mechanistic Basis & Structural Logic

The P1 Pharmacophore

In the nomenclature of protease-inhibitor interactions (Schechter and Berger), the P1 residue of the inhibitor binds to the S1 pocket of the enzyme.

-

Target: Trypsin-like serine proteases require a positively charged P1 residue (Arg or Lys).[1]

-

The Molecule: Methyl 4-(guanidinomethyl)benzoate provides a terminal guanidino group (

), which remains protonated at physiological pH. -

Interaction: The guanidinium moiety forms a bidentate salt bridge with the carboxylate of the conserved Aspartate at the bottom of the S1 pocket. The phenyl ring engages in hydrophobic/Van der Waals interactions with the walls of the S1 pocket (often formed by residues 190-216).

Structural Advantages over Analogs

| Scaffold | Structure | Key Feature | S1 Binding Characteristic |

| Benzamidine | Ph-C(=NH)NH₂ | Rigid, Short | Binds shallowly; limited potency. |

| 4-Guanidinobenzoate | Ph-NH-C(=NH)NH₂ | Rigid, Extended | Good geometry, but lacks flexibility. |

| 4-(Guanidinomethyl)benzoate | Ph-CH₂-NH-C(=NH)NH₂ | Flexible Spacer | Methylene spacer allows induced fit; mimics Arg side chain length. |

Visualization: Binding Mode

The following diagram illustrates the theoretical binding mode of the scaffold within the Trypsin S1 pocket.

Caption: Schematic representation of Methyl 4-(guanidinomethyl)benzoate binding within the S1 pocket of a trypsin-like serine protease. The methylene spacer facilitates optimal alignment of the guanidinium head group with Asp189.

Application Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: To quantify the binding affinity of Methyl 4-(guanidinomethyl)benzoate against a target protease (e.g., Bovine Trypsin or Human Thrombin) using a competitive inhibition assay.

Reagents:

-

Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.

-

Substrate: Chromogenic substrate (e.g., BAPNA or S-2238 for Thrombin).

must be predetermined. -

Inhibitor: Methyl 4-(guanidinomethyl)benzoate (dissolved in DMSO; Stock 10 mM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.8.

Workflow:

-

Preparation: Dilute Inhibitor to 5 concentrations ranging from

to -

Incubation: In a 96-well microplate, mix:

-

80 µL Assay Buffer

-

10 µL Inhibitor (or DMSO control)

-

10 µL Enzyme (Final conc: 1-5 nM)

-

Incubate for 10 minutes at 25°C to allow equilibrium.

-

-

Initiation: Add 100 µL Substrate (Final conc: equal to

). -

Measurement: Monitor Absorbance at 405 nm (

) continuously for 10 minutes using a kinetic microplate reader. -

Analysis:

-

Calculate initial velocity (

) for each inhibitor concentration -

Fit data to the Cheng-Prusoff equation (for competitive inhibition):

-

Since

,

-

Validation Criteria:

-

Linearity: The progress curves (Abs vs Time) must be linear (

). -

Z-Factor: For screening campaigns, Z' should be > 0.5.

-

Control: Benzamidine (

for Trypsin) should be run as a reference standard.

Protocol B: Fragment Elaboration (Synthetic Design)

Objective: To utilize the methyl ester group as a chemical handle for growing the fragment into the S2/S3 pockets.

Rationale: The methyl ester is a "temporary" cap. To increase potency and selectivity, the ester is converted to an amide, allowing the attachment of hydrophobic groups that bind to the S2 (hydrophobic) or S3 (aryl binding) sites.

Synthetic Pathway:

-

Hydrolysis: Convert Methyl 4-(guanidinomethyl)benzoate to the free acid (Lithium Hydroxide, THF/Water).

-

Coupling: React the free acid with an amine (e.g., Glycine-Benzyl ester or a cyclic amine) using standard amide coupling reagents (EDC/HOBt or HATU).

-

Result: This generates a peptidomimetic inhibitor. The "guanidinomethyl-benzoyl" portion anchors in S1, while the new amide tail explores S2/S3.

Caption: Synthetic elaboration workflow transforming the methyl ester scaffold into a potent peptidomimetic inhibitor.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear Kinetics | Substrate depletion or Enzyme instability. | Reduce [Enzyme]; ensure <10% substrate conversion. Add BSA (0.1%) to buffer. |

| Low Solubility | Guanidine/Ester balance. | Dissolve stock in 100% DMSO. Ensure final DMSO < 5% in assay. |

| Time-Dependent Inhibition | Ester hydrolysis by the protease. | Methyl esters can be slow substrates. If inhibition decreases over time, the enzyme is hydrolyzing the inhibitor. Switch to a ketone or amide analog for stability. |

References

-

Clement, B. (2002). Reduction of Amidoximes to Amidines: The Prodrug Principle in the Generation of Guanidino-mimetics. Drug Metabolism Reviews. Link

-

Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Novel Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link

-

Fahrney, D. E., & Gold, A. M. (1963).[2] Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society.[3] Link

-

Bode, W., et al. (1984). The Refined 1.9 A Crystal Structure of Human Alpha-Thrombin: Interaction with D-Phe-Pro-Arg Chloromethylketone and Significance of the Tyr-Pro-Pro-Trp Insertion Segment. The EMBO Journal. Link

-

Sigma-Aldrich. (2025). Product Specification: 4-Guanidinobenzoic acid derivatives. Link

(Note: While specific literature on the "Methyl 4-(guanidinomethyl)benzoate" ester is specialized, the references above establish the foundational chemistry of guanidino-benzoate inhibitors and their crystallographic interactions with serine proteases.)

Sources

- 1. Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

Methyl 4-(guanidinomethyl)benzoate for protein modification and labeling

Introduction & Core Principle

Methyl 4-(guanidinomethyl)benzoate (MGB) is a specialized inverse substrate and active-site titrant designed for the stoichiometric modification of trypsin-like serine proteases (e.g., trypsin, thrombin, factor Xa, plasmin).

Unlike standard substrates that are rapidly hydrolyzed, MGB exploits a unique kinetic asymmetry. It rapidly acylates the catalytic serine residue (

Key Applications:

-

Active Site Titration: Determination of the absolute concentration of active enzyme in a sample, distinct from total protein concentration.

-

Mechanistic Inhibition: Reversible covalent inhibition to study protease kinetics.

-

Mass Spectrometry Labeling: Covalent "mass-tagging" of the active site for peptide mapping or intact protein analysis.

Mechanism of Action

The reaction proceeds via a two-step acyl-transfer mechanism. The guanidinomethyl group mimics the arginine side chain of natural substrates, directing the molecule into the S1 specificity pocket.

-

Acylation (Fast): The active site Serine attacks the carbonyl carbon of MGB. Methanol is released, and the enzyme becomes covalently acylated.

-

Deacylation (Slow): The acyl-enzyme complex is stable due to the rigidity and electronic properties of the benzoate group, preventing rapid water attack.

Kinetic Scheme:

-

E: Free Enzyme

-

I: Inhibitor (MGB)

-

E-Ac: Acyl-Enzyme Intermediate (Stable)

-

P1: Methanol (Leaving Group)

-

P2: 4-(guanidinomethyl)benzoic acid

Figure 1: Kinetic pathway of MGB. The stability of the Acyl-Enzyme intermediate allows for stoichiometric titration.

Protocol A: Active Site Titration (Residual Activity Method)

Since the leaving group (methanol) is not chromogenic, the "Burst" assay used for nitrophenyl esters cannot be used directly. Instead, a Residual Activity Assay is required. This method incubates the enzyme with MGB and measures the loss of activity against a standard chromogenic substrate.

Materials

-

Enzyme: Trypsin or Thrombin (approx. 10–50 µM stock).

-

Titrant: Methyl 4-(guanidinomethyl)benzoate (MGB) (10 mM stock in DMSO).

-

Reporter Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4.

Step-by-Step Methodology

-

Preparation of Reaction Mixes: Prepare a series of reaction tubes containing a fixed concentration of Enzyme (

, e.g., 1 µM) and increasing concentrations of MGB (-

Note: Ensure

ranges from 0.2x to 2x the estimated enzyme concentration.

-

-

Incubation (Acylation Phase): Incubate all tubes at 25°C for 30–60 minutes.

-

Rationale: This allows the acylation reaction (

) to reach completion, converting all active enzyme into the inactive Acyl-Enzyme form.

-

-

Measurement of Residual Activity:

-

Aliquot 10 µL from each incubation tube into a cuvette containing 990 µL of Reporter Substrate solution.

-

Immediately measure the initial velocity (

) of substrate hydrolysis at 405 nm.

-

-

Data Analysis:

-

Plot Residual Activity (

) (y-axis) vs. MGB Concentration ( -

The plot should yield a linear decrease in activity that intersects the x-axis.

-

Calculation: The x-intercept represents the concentration of active enzyme sites.

-

Data Interpretation Table:

| Parameter | Observation | Interpretation |

| Linearity | Straight line descending to zero | Stoichiometric 1:1 binding indicates high purity and fast acylation. |

| Curvature | Hyperbolic curve near x-axis | Indicates |

| X-Intercept | Value < Total Protein Conc. | The difference represents the fraction of inactive/denatured enzyme in your stock. |

Protocol B: Covalent Labeling Verification via Mass Spectrometry

MGB modifies the protein mass by adding the guanidinomethylbenzoyl moiety. This protocol validates the modification.

Theoretical Mass Shift Calculation

Workflow

-

Labeling: Incubate 10 µM Enzyme with 100 µM MGB in 50 mM Ammonium Bicarbonate (pH 7.8) for 1 hour at Room Temp.

-

Quenching: Add 0.1% Formic Acid to lower pH to ~3.0.

-

Critical: Low pH stabilizes the acyl-enzyme intermediate by protonating the active site Histidine, preventing deacylation.

-

-

Analysis: Inject directly onto an LC-MS (C4 or C8 column) utilizing a rapid gradient (desalting).

-

Deconvolution: Deconvolute the raw charge envelope to neutral mass. Look for the mass shift of +175 Da relative to the Apo-enzyme control.

Figure 2: Workflow for Mass Spectrometry confirmation of MGB labeling.

Troubleshooting & Scientific Notes

-

Spontaneous Hydrolysis: MGB ester bonds are susceptible to spontaneous hydrolysis at high pH (>8.5). Always prepare fresh stocks in dry DMSO or DMF.

-

Deacylation Rates: While "stable," the acyl-enzyme complex will eventually hydrolyze (

). For Trypsin, the half-life of the acyl-enzyme is typically hours. For accurate titration, perform measurements within 1-2 hours of mixing. -

Specificity: While highly specific for trypsin-like proteases (due to the guanidino group), high concentrations (>1 mM) may non-specifically acylate other nucleophiles. Stick to stoichiometric equivalents (1:1 to 5:1).

References

-

Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.[1] Biochemical and Biophysical Research Communications, 29(4), 508-514.[1] Link

-

Chase, T., & Shaw, E. (1969). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters.[2] Titration of the enzymes.[2][3][4] Biochemistry, 8(5), 2212-2224.[2] Link

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Link

Sources

- 1. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes [pubmed.ncbi.nlm.nih.gov]

- 3. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Methyl 4-(Guanidinomethyl)benzoate in the Synthesis of Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of methyl 4-(guanidinomethyl)benzoate as a versatile building block in the synthesis of novel carbonic anhydrase (CA) inhibitors. We will explore the underlying scientific principles, detailed synthetic protocols, and the rationale for employing the guanidinomethyl benzoate moiety to achieve isoform-selective inhibition. This document is intended to serve as a practical resource for researchers engaged in the design and development of next-generation therapeutics targeting the carbonic anhydrase family of enzymes.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and biosynthetic pathways.[1][2] With 15 known human isoforms exhibiting distinct tissue distribution and catalytic activities, CAs are implicated in a wide range of pathologies, including glaucoma, epilepsy, edema, and cancer.[1][3] Consequently, the design of potent and isoform-selective CA inhibitors (CAIs) remains a highly active area of medicinal chemistry.

The primary sulfonamides (R-SO₂NH₂) are the most established class of CAIs, with the deprotonated sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic function. Structure-activity relationship (SAR) studies have revealed that modifications to the scaffold appended to the sulfonamide group—often referred to as the "tail"—can significantly influence inhibitory potency and, crucially, isoform selectivity.

The Strategic Rationale for the Guanidinomethyl Benzoate Moiety

The "tail approach" in CAI design focuses on exploiting the structural differences in the active site cavities of the various CA isoforms. By introducing specific functional groups that can form additional interactions with residues lining the active site, it is possible to achieve selective inhibition of a target isoform while sparing others. This is critical for minimizing off-target effects and improving the therapeutic index of a drug candidate.

The guanidinium group, which is protonated at physiological pH, offers several advantages as a component of the inhibitor's tail:

-

Strong Basic Center: The guanidinium group is a strong base that can engage in favorable electrostatic interactions with acidic amino acid residues in the active site.

-

Hydrogen Bonding Capability: It can act as a hydrogen bond donor, forming multiple hydrogen bonds with nearby residues, thereby enhancing binding affinity.

-

Structural Rigidity and Planarity: The planar nature of the guanidinium group can introduce conformational constraints that may be favorable for binding to specific isoforms.

Recent studies have highlighted that incorporating a guanidine moiety into sulfonamide-based compounds can lead to CAIs with enhanced efficacy and selectivity.[1][3] Methyl 4-(guanidinomethyl)benzoate provides a readily functionalizable scaffold that combines the advantageous properties of the guanidinium group with a benzoic acid ester that can be further modified or used as a handle for conjugation.

Synthesis of the Key Intermediate: Methyl 4-(Guanidinomethyl)benzoate Hydrochloride

The synthesis of methyl 4-(guanidinomethyl)benzoate can be achieved through a straightforward and efficient two-step process starting from the commercially available methyl 4-(aminomethyl)benzoate.

Diagram: Synthesis of Methyl 4-(Guanidinomethyl)benzoate

Caption: Synthetic pathway to Methyl 4-(guanidinomethyl)benzoate.

Protocol 1: Synthesis of Methyl 4-(Guanidinomethyl)benzoate Hydrochloride

Step 1: Guanidinylation of Methyl 4-(aminomethyl)benzoate

-

To a stirred solution of methyl 4-(aminomethyl)benzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (Et₃N, 1.2 eq).

-

Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used in the next step without further purification.

Step 2: Deprotection to Yield Methyl 4-(Guanidinomethyl)benzoate Hydrochloride

-

Dissolve the crude Boc-protected intermediate from the previous step in a minimal amount of dichloromethane.

-

Add a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane (excess, ~10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold diethyl ether and dry under vacuum to afford methyl 4-(guanidinomethyl)benzoate hydrochloride as a white solid.

Application in the Synthesis of a Novel Benzenesulfonamide-Based Carbonic Anhydrase Inhibitor

The synthesized methyl 4-(guanidinomethyl)benzoate can be utilized as a key building block for the synthesis of novel benzenesulfonamide-based CAIs. The following protocol outlines a representative synthesis where the methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a sulfonamide-containing amine.

Diagram: Synthesis of a Target Carbonic Anhydrase Inhibitor

Caption: Synthetic workflow for a target CAI.

Protocol 2: Synthesis of 4-(Guanidinomethyl)-N-(4-sulfamoylphenyl)benzamide

Step 1: Hydrolysis of Methyl 4-(Guanidinomethyl)benzoate

-

Dissolve methyl 4-(guanidinomethyl)benzoate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

Remove the THF under reduced pressure and collect the resulting precipitate by filtration. Wash with cold water and dry to yield 4-(guanidinomethyl)benzoic acid hydrochloride.

Step 2: Amide Coupling with 4-Aminobenzenesulfonamide

-

To a solution of 4-(guanidinomethyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 4-aminobenzenesulfonamide (1.1 eq) and continue stirring at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water. Collect the precipitate by filtration.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) to assess the purity of the final compound.

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, VII, IX, and XII) should be evaluated using a stopped-flow CO₂ hydrase assay.

Table 1: Representative Inhibitory Data for Guanidine-Containing Benzenesulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 2.5 |

| Compound 7c | >10000 | 28.5 | 0.8 |

| Compound 7h | >10000 | 118.4 | 0.9 |

| Compound 7m * | 8560 | 65.3 | 0.7 |

*Data adapted from Abdoli et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1][3] These compounds are 4-(3-benzyl-guanidino)benzenesulfonamides and serve as examples of the potential potency and selectivity achievable with this scaffold.

Conclusion

References

-

Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. Available from: [Link]

-

Wesser, T., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 180-189. Available from: [Link]

-

Shank, R. P., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3736. Available from: [Link]

-

Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. Available from: [Link]

Sources

- 1. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Aromatic Guanidinium Salts

Welcome to the technical support center for the purification of aromatic guanidinium salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these highly polar, permanently cationic compounds. The inherent properties of the guanidinium group (high basicity, pKa ~12.5-13.5) often lead to frustrating chromatographic behaviors like poor peak shape and insufficient retention in standard reversed-phase HPLC.[1] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower you to develop robust and efficient purification methods.

Troubleshooting Guide: From Problem to Solution

This section directly addresses the most common issues encountered during the HPLC purification of aromatic guanidinium salts. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: Why is my peak severely tailing or showing poor symmetry?

Short Answer: Peak tailing for basic compounds like guanidinium salts is almost always caused by unwanted secondary interactions between the positively charged analyte and negatively charged sites on the HPLC column's stationary phase.[2][3]

In-Depth Explanation: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[3] Even on high-quality, end-capped columns, some of these groups remain. At typical mobile phase pH values (pH 2-7), a fraction of these silanols will be deprotonated and negatively charged (Si-O⁻).[3] Your positively charged guanidinium analyte will interact strongly with these sites via ion exchange, a mechanism akin to "velcro" where the analyte sticks too strongly and is released slowly and unevenly, causing a tailed peak.[3]

Solutions:

-

Use a Mobile Phase Additive to Mask Silanols:

-

Trifluoroacetic Acid (TFA): The most common solution. Adding 0.1% TFA to your mobile phase serves two critical functions.[4][5] First, as a strong acid, it lowers the mobile phase pH (to ~2), which protonates the silanol groups, neutralizing their negative charge and preventing the unwanted ionic interaction.[6] Second, TFA acts as an ion-pairing agent.[5][7] The trifluoroacetate anion pairs with the positive charge of your guanidinium salt, forming a neutral, more hydrophobic complex that is better retained and exhibits significantly improved peak shape on a C18 column.

-

Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), can also work. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[6] However, this can sometimes shorten column lifetime.[6]

-

-

Select a More Inert Column:

-

Base-Deactivated Columns: Modern columns are often "base-deactivated" or "base-endcapped," meaning the manufacturer has taken extra steps to minimize accessible silanol groups.[3] These are highly recommended for any basic compound.

-

Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded near the base of the alkyl chain. This feature helps to shield the silanol groups and can provide alternative selectivity for polar compounds.[8]

-

Q2: My compound has little to no retention and elutes near the void volume. How can I fix this?

Short Answer: Your compound is too polar for the non-polar stationary phase and is being swept through the column without sufficient interaction. You need to either make the analyte "act" more hydrophobic or switch to a different chromatographic mode.

In-Depth Explanation: Reversed-phase chromatography separates compounds based on hydrophobicity. Aromatic guanidinium salts are often highly water-soluble (hydrophilic) due to their permanent positive charge, even with an aromatic component. If the compound's hydrophobicity is insufficient, it will spend most of its time in the polar mobile phase and elute very early.

Solutions:

-

Utilize Ion-Pairing Reversed-Phase Chromatography (IP-RP):

-

This is the most direct extension of standard reversed-phase HPLC. As mentioned above, an ion-pairing agent is added to the mobile phase. For your cationic guanidinium salt, an anionic ion-pairing reagent is required.[9]

-

The reagent pairs with your analyte, neutralizing its charge and adding a hydrophobic tail, which dramatically increases its retention on a C18 or C8 column.

-

Common Choices: Perfluorinated carboxylic acids like TFA (most common), Pentafluoropropionic acid (PFPA), and Heptafluorobutyric acid (HFBA) are excellent choices.[10] Longer alkyl chain reagents provide progressively stronger retention.

-

-

Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

-

HILIC is a powerful technique designed specifically for highly polar compounds that are poorly retained in reversed-phase.[11][12][13]

-

Mechanism: In HILIC, you use a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[12] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[12][14]

-

Advantage: HILIC avoids the need for ion-pairing reagents, which can be beneficial for downstream applications like mass spectrometry, where TFA is known to cause ion suppression.[4][13][15]

-

-

Consider Mixed-Mode Chromatography (MMC):

-

Mixed-mode columns contain stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonate) properties.[1]

-

This allows for simultaneous retention by both hydrophobic and cation-exchange mechanisms, providing a powerful and tunable tool for separating guanidinium compounds.[1]

-

Frequently Asked Questions (FAQs)

-

Q: What is a good starting point for mobile phase composition?

-

A: For ion-pairing reversed-phase, a standard starting point is:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Start with a gradient of 5-95% Solvent B over 20-30 minutes.

-

-

-

Q: Can I use formic acid instead of TFA, especially if I'm using Mass Spectrometry?

-

A: Yes, but with a trade-off. Formic acid (typically 0.1%) is much more MS-friendly and does not cause the same level of ion suppression as TFA.[15] However, it is a weaker acid and a much less effective ion-pairing agent.[15] You will likely see reduced retention and broader peaks compared to a TFA method, but your MS signal will be significantly stronger.[15]

-

-

Q: How does mobile phase pH affect my separation?

-

Q: My sample is not soluble in the initial mobile phase (e.g., 95% water/TFA). What should I do?

-

A: First, try to dissolve the sample in pure water or a small amount of DMSO before injection. If solubility is a major issue, you might be using a sample concentration that is too high. If the compound is only soluble in high concentrations of organic solvent, a HILIC method may be more appropriate, as the mobile phases are rich in organic solvent. For extremely difficult cases, dissolving the sample in a denaturant like 6M guanidine hydrochloride (if it won't interfere with your analysis) can work, as the salt itself will elute in the void volume.[17]

-

Experimental Protocols & Data

Protocol 1: General Ion-Pairing RPLC Method

-

Column Selection: High-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Solvent B: HPLC-grade Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Filter and degas both solvents thoroughly.

-

-

Gradient Conditions:

-

Flow Rate: 1.0 mL/min

-

Gradient: 5% B to 70% B over 20 minutes.

-

Hold at 70% B for 5 minutes.

-

Return to 5% B and re-equilibrate for at least 10 minutes before the next injection.

-

-

Detection: UV detection at a wavelength appropriate for your aromatic system (e.g., 254 nm, 280 nm).

-

Sample Preparation: Dissolve the crude sample in a minimal amount of 50:50 Water:Acetonitrile or DMSO. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Data Summary Tables

Table 1: Comparison of Common HPLC Modes for Aromatic Guanidinium Salts

| Chromatographic Mode | Stationary Phase | Mobile Phase Principle | Primary Retention Mechanism | Key Advantage | Key Disadvantage |

| Ion-Pairing RPLC | C18, C8 (Non-polar) | Low % Organic → High % Organic | Hydrophobic interaction of the ion-pair | Excellent peak shape and resolution.[5] | TFA suppresses MS signal.[4][15] |

| HILIC | Silica, Diol, Zwitterionic (Polar) | High % Organic → Low % Organic | Partitioning into a water-enriched layer | MS-friendly, retains very polar compounds.[13][14] | Can have reproducibility issues; salt solubility.[14] |

| Mixed-Mode (MMC) | C18 + SCX (Non-polar + Cation Exchange) | Gradient with buffer | Hydrophobic + Cation Exchange | Orthogonal selectivity, powerful separation.[1] | More complex method development. |

Table 2: Guide to Common Mobile Phase Additives

| Additive | Typical Conc. | Primary Role(s) | MS Compatibility | Comments |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing, Silanol suppression[4][7] | Poor (Ion Suppression)[4][15] | Gold standard for UV-based purification. |

| Formic Acid (FA) | 0.1% | pH modification, weak ion-pairing | Excellent | Best choice for LC-MS, but peak shape may be compromised.[15] |

| Ammonium Formate/Acetate | 10-20 mM | pH buffer, provides counter-ions | Excellent | Used in HILIC to improve peak shape and reproducibility.[10] |

Visualized Workflows

A logical workflow is critical for efficient method development and troubleshooting.

Caption: Workflow for HPLC Method Development.

Sources

- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 2. waters.com [waters.com]

- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]

- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 7. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]

- 8. chromtech.com [chromtech.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. welch-us.com [welch-us.com]

- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HILIC â Dr. Maisch [dr-maisch.com]

- 13. longdom.org [longdom.org]

- 14. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 15. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

- 16. agilent.com [agilent.com]

- 17. peptide.com [peptide.com]

troubleshooting low yields in solid-phase guanidinylation

Technical Support Center: Solid-Phase Guanidinylation

Introduction to Solid-Phase Guanidinylation

Solid-phase synthesis has revolutionized the way complex molecules like peptides are created. A key modification in this field is guanidinylation—the process of converting a primary amine into a guanidinium group. This functional group is of immense interest to medicinal chemists and drug developers because it is protonated under physiological conditions. This positive charge allows it to participate in crucial biological interactions, such as hydrogen bonding and salt bridges, which can enhance a molecule's binding affinity, cell permeability, and overall therapeutic potential.

However, the path to a high-yield, high-purity guanidinylated product is not always straightforward. This guide is designed to serve as a technical resource for researchers encountering low yields and other common issues during solid-phase guanidinylation. By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.

The Core Reaction: Mechanism & Key Components

At its core, solid-phase guanidinylation involves the reaction of a resin-bound primary amine with an electrophilic guanidinylating reagent. The process can be visualized as a sequence of discrete steps, each critical for the success of the overall synthesis.

Caption: A logical workflow for troubleshooting low product yield.

Q1: My reaction failed completely. How can I be sure my starting amine is even available for the reaction?

This is the most critical first step. A guanidinylating reagent cannot react with an amine that isn't there. The primary cause is often incomplete deprotection of a protecting group (like Fmoc or Boc) from the amine.

Causality & Solution: Before you add your expensive guanidinylating reagent, you must confirm the presence of the free primary amine. The most common method for this is the Kaiser test (also known as the ninhydrin test). [1][2][3]

-

Positive Result (Intense Blue Beads/Solution): Your amine is free and ready for guanidinylation.

-

Negative Result (Yellow/Colorless Beads & Solution): Your amine is still protected. Do not proceed. Perform another deprotection cycle and re-test. [3][4] Field Insight: Overheating or prolonged heating during the Kaiser test can sometimes cause the cleavage of acid-labile protecting groups (like Boc), leading to a false positive result. [5]Adhere strictly to the recommended heating time and temperature.

Q2: The reaction is very slow or incomplete. What factors should I investigate?

If you've confirmed your starting amine is free but the reaction still stalls, the issue lies with the guanidinylation step itself. This can be due to an inappropriate choice of reagent, suboptimal reaction conditions, or steric hindrance.

Causality & Solution:

-

Reagent Reactivity: Not all guanidinylating reagents are created equal. Their reactivity varies significantly. For sterically hindered amines or less reactive substrates, a more powerful reagent is necessary. Reagents like N,N'-di-Boc-N''-triflylguanidine are highly reactive due to the electron-withdrawing triflyl group and are often effective where others fail. [6][7]Pyrazole-based reagents are also highly effective and widely used. [8][9][10]2. Reaction Time & Temperature: While many guanidinylations proceed to completion within a few hours at room temperature, difficult couplings may benefit from extended reaction times (e.g., overnight). [11]Gentle heating can sometimes increase the reaction rate, but should be used with caution to avoid potential side reactions.

-

Steric Hindrance: If the amine is located in a sterically crowded environment on the resin, reagent access can be limited. Ensure the resin is properly swelled in a suitable solvent (like DMF or NMP) before and during the reaction. In extreme cases, a smaller, more reactive guanidinylating reagent may be required.

-

Reagent Quality: Ensure your guanidinylating reagent and any activators or bases are anhydrous and have not degraded.

| Common Guanidinylating Reagents | Structure | Typical Conditions | Notes |

| 1H-Pyrazole-1-carboxamidine HCl | C₄H₇N₄Cl | Base (e.g., DIPEA or Et₃N) in DMF | Good general-purpose reagent, compatible with Fmoc chemistry. [8] |

| N,N' -Di-Boc-N'' -triflylguanidine | C₁₂H₂₀F₃N₃O₆S | Base (e.g., Et₃N) in DCM or DMF | Highly reactive, excellent for hindered or unreactive amines. [7]Sensitive to prolonged reaction times above -5°C. [7] |

| Thiourea Activation (e.g., with AgNO₃ or Mukaiyama's Reagent) | Varies | Promoter (e.g., AgNO₃, EDC) and base in DMF | A versatile method where a thiourea is converted to a reactive carbodiimide intermediate. [6][12][13][14] |

Q3: Mass spectrometry shows unexpected peaks. What are the common side reactions?

The presence of unexpected masses indicates that side reactions are occurring. Identifying the mass difference can provide clues to the culprit.

Causality & Solution:

-

Guanidinylation by Peptide Coupling Reagents: This is a well-documented side reaction. Uronium/aminium-based peptide coupling reagents like HBTU and HATU are themselves guanidinium salts. [15]If not used correctly (i.e., pre-activated with a carboxylic acid), they can directly react with the free N-terminal amine of a peptide, capping the chain and preventing further elongation or modification. [16][17]To avoid this, always pre-activate your amino acid with HBTU/HATU before adding it to the resin-bound amine. [16]2. Reaction with Scavengers: During the final cleavage step, reactive cationic species are generated from the acid-labile protecting groups. Scavengers are added to the cleavage cocktail to "trap" these cations. [18][19]However, if an inappropriate scavenger is used, it can sometimes react with your product. For example, some thiol-based scavengers can form adducts with certain residues. [20][21]

Q4: My yield after cleavage is low, but on-resin tests looked good. What happened?

This is a classic and frustrating scenario that points directly to problems with the final cleavage and/or work-up steps.

Causality & Solution:

-

Incomplete Cleavage/Deprotection: The Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group on arginine is notoriously difficult to remove, especially in sequences with multiple Arg residues. [22]Standard cleavage times (e.g., 2 hours) may be insufficient.

-

Solution: Extend the cleavage time to 3-5 hours. For peptides with more than three Arg(Pbf) residues, consider adding 15-30 minutes for each additional one. [22]Using a more robust cleavage cocktail, such as "Reagent K," which contains thioanisole, can also aid in Pbf group removal. [23][24][25]2. Inappropriate Scavenger Cocktail: The choice of scavengers is critical and depends on the amino acid composition of your molecule. [26][27]A standard cocktail is typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Tryptophan (Trp): Requires scavengers like TIS or ethanedithiol (EDT) to prevent alkylation by cleaved protecting groups.

-

Cysteine (Cys) / Methionine (Met): Prone to oxidation. EDT is often added to maintain a reducing environment. [23][26] * Tyrosine (Tyr): Can be modified if scavengers are not present to capture t-butyl cations.

-

-

Poor Precipitation: After cleavage, the product is typically precipitated from the TFA solution by adding cold diethyl ether. If precipitation is inefficient, a significant portion of your product will be lost.

-

Solution: Ensure the ether is ice-cold and use a sufficient volume (typically 10x the volume of the TFA solution). [22]Ensure thorough mixing and allow sufficient time for the precipitate to form before centrifugation.

-

Key Experimental Protocols

Protocol 1: General Solid-Phase Guanidinylation

This protocol assumes a starting amine on a solid support (e.g., after Fmoc deprotection).

-

Pre-Reaction Check: Perform a Kaiser test (see Protocol 2) on a small sample of the resin beads to confirm the presence of the free primary amine. Proceed only if the test is positive (blue color).

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for at least 30 minutes.

-

Reagent Preparation: In a separate vessel, dissolve the guanidinylating reagent (e.g., 1H-Pyrazole-1-carboxamidine HCl, 3-5 equivalents) and a base (e.g., DIPEA, 3-5 equivalents) in DMF.

-

Reaction: Drain the solvent from the swelled resin. Add the guanidinylating reagent solution to the resin.

-

Incubation: Agitate the reaction mixture at room temperature for 2-12 hours. The optimal time depends on the substrate and reagent.

-

Monitoring: After the desired time, take a small sample of resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow color) indicates the reaction is complete. If the test is still blue, the reaction is incomplete and may require longer incubation or a more potent reagent. [4]7. Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts.

-

Drying: Dry the resin under vacuum before proceeding to cleavage.

Protocol 2: Kaiser Test for Primary Amine Detection

This qualitative test is essential for monitoring reaction completion. [1][2][3][4][5] Reagents:

-

Reagent A: Potassium cyanide (KCN) in pyridine/water. [2]* Reagent B: Ninhydrin in n-butanol. [2]* Reagent C: Phenol in n-butanol. [2] Procedure:

-

Place a small sample of resin beads (1-5 mg) in a small glass test tube.

-

Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube. [2][4]3. Heat the test tube at 110-120°C for 5 minutes. [2][3]4. Remove the tube from the heat and observe the color of the beads and the solution.

Interpretation:

-

Intense Blue Color: Free primary amines are present (incomplete coupling/guanidinylation or successful deprotection).

-

Yellow/Colorless: No primary amines are present (successful coupling/guanidinylation or incomplete deprotection).

Frequently Asked Questions (FAQs)

-

Q: Can I use microwave energy to speed up the guanidinylation reaction?

-

A: Yes, microwave-assisted synthesis can often accelerate solid-phase reactions, including guanidinylation. It can reduce reaction times from hours to minutes. However, conditions must be carefully optimized to prevent degradation of the substrate or resin.

-

-

Q: How do I approach the guanidinylation of a very sterically hindered amine?

-